molecular formula C18H23N3OS B4963631 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-cyclohexylacetamide

2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-cyclohexylacetamide

カタログ番号 B4963631
分子量: 329.5 g/mol
InChIキー: ZGAFKODKTAZUCO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-cyclohexylacetamide, also known as BZI, is a compound that has been extensively studied for its potential therapeutic applications. BZI belongs to the class of imidazole-derived compounds, which have been found to possess various biological activities.

作用機序

The mechanism of action of 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-cyclohexylacetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been found to modulate the activity of GABA receptors, which are important for the regulation of neuronal excitability and synaptic transmission. This compound has also been shown to inhibit the activity of voltage-gated calcium channels, which are involved in the regulation of intracellular calcium levels. This compound has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal models, this compound has been shown to have anxiolytic and anticonvulsant effects. This compound has also been found to have vasodilatory effects, which can be beneficial in the treatment of hypertension. This compound has also been shown to improve cardiac function in animal models of heart failure. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis.

実験室実験の利点と制限

The advantages of using 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-cyclohexylacetamide in lab experiments include its well-characterized synthesis method, its ability to modulate various signaling pathways, and its potential therapeutic applications in various fields. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, its potential toxicity, and the need for further studies to understand its mechanism of action.

将来の方向性

There are several future directions for the study of 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-cyclohexylacetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential therapeutic applications in other fields such as autoimmune diseases and metabolic disorders. Another direction is to develop more potent and selective analogs of this compound with improved pharmacological properties. Overall, the study of this compound has the potential to lead to the development of novel therapeutics for various diseases.

合成法

The synthesis of 2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-cyclohexylacetamide involves the reaction of 1-benzyl-1H-imidazole-2-thiol with N-cyclohexylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The yield of this compound can be improved by optimizing the reaction conditions such as the reaction time, temperature, and concentration of the reactants.

科学的研究の応用

2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-cyclohexylacetamide has been studied for its potential therapeutic applications in various fields such as neuroscience, cardiovascular diseases, and cancer. In neuroscience, this compound has been found to modulate the activity of GABA receptors, which are important for the regulation of neuronal excitability and synaptic transmission. This compound has also been shown to have anxiolytic and anticonvulsant effects in animal models.
In cardiovascular diseases, this compound has been found to have vasodilatory effects, which can be beneficial in the treatment of hypertension. This compound has also been shown to improve cardiac function in animal models of heart failure.
In cancer, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. This compound has also been shown to enhance the efficacy of chemotherapy drugs in animal models of cancer.

特性

IUPAC Name

2-(1-benzylimidazol-2-yl)sulfanyl-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c22-17(20-16-9-5-2-6-10-16)14-23-18-19-11-12-21(18)13-15-7-3-1-4-8-15/h1,3-4,7-8,11-12,16H,2,5-6,9-10,13-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAFKODKTAZUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。